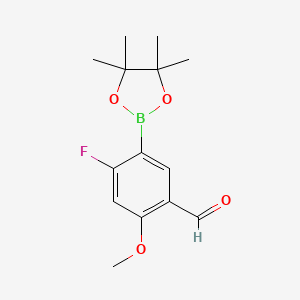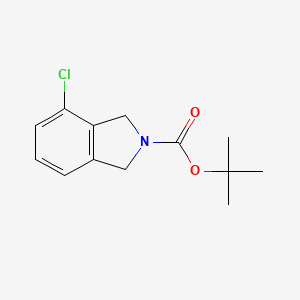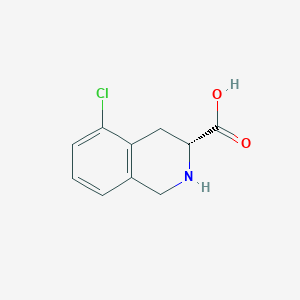
(R)-5-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorine atom at the 5th position and a carboxylic acid group at the 3rd position on the tetrahydroisoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 5-chloro-1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The racemic mixture of the compound is subjected to chiral resolution to obtain the (3R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may involve large-scale chiral resolution techniques and optimized carboxylation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as ketones and aldehydes.
- Reduced derivatives such as alcohols and aldehydes.
- Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are of particular importance.
Wirkmechanismus
The mechanism of action of (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
5-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group and has different reactivity and applications.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine atom and has different chemical and biological properties.
Uniqueness
The uniqueness of (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific chiral configuration and the presence of both the chlorine atom and the carboxylic acid group
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
VLDJZMKXAZDJMJ-SECBINFHSA-N |
Isomerische SMILES |
C1[C@@H](NCC2=C1C(=CC=C2)Cl)C(=O)O |
Kanonische SMILES |
C1C(NCC2=C1C(=CC=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


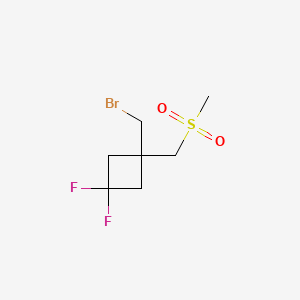
![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
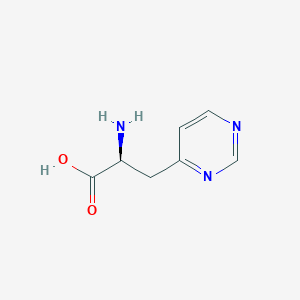
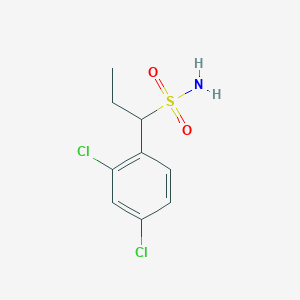
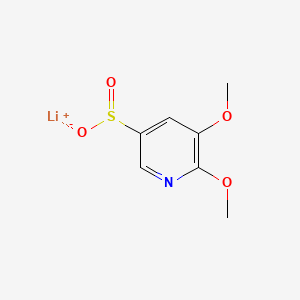
![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)

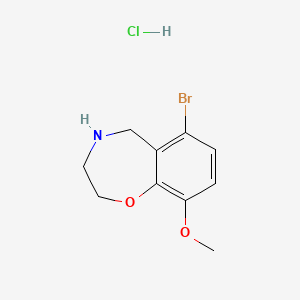
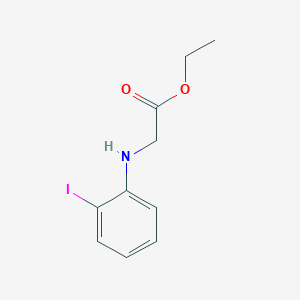
![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)

